Phenethyl alcohol, m-chloro-, acetate
Overview
Description
Phenethyl alcohol, m-chloro-, acetate is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.646 g/mol . This compound is characterized by the presence of a phenethyl alcohol moiety substituted with a chlorine atom at the meta position and an acetate group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl alcohol, m-chloro-, acetate can be synthesized through several methods. One common approach involves the esterification of m-chloro-phenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Phenethyl alcohol, m-chloro-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of m-chloro-phenylacetic acid.
Reduction: Formation of m-chloro-phenethyl alcohol.
Substitution: Formation of various substituted phenethyl acetates depending on the nucleophile used.
Scientific Research Applications
Phenethyl alcohol, m-chloro-, acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of phenethyl alcohol, m-chloro-, acetate involves its interaction with cellular components. In microbial cells, it disrupts the cell membrane integrity, leading to leakage of cellular contents and eventual cell death . The compound’s ability to interfere with protein synthesis and nucleic acid metabolism further enhances its antimicrobial efficacy.
Comparison with Similar Compounds
Phenethyl alcohol, m-chloro-, acetate can be compared with other similar compounds such as:
Phenethyl alcohol: Lacks the chlorine and acetate groups, resulting in different chemical properties and applications.
m-Chloro-phenethyl alcohol: Similar structure but without the acetate group, leading to different reactivity and uses.
Phenethyl acetate: Lacks the chlorine atom, affecting its chemical behavior and applications.
Uniqueness: The presence of both the chlorine atom and acetate group in this compound imparts unique chemical properties, making it valuable in specific applications where these functional groups are advantageous.
Properties
IUPAC Name |
2-(3-chlorophenyl)ethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINURQUNOQXLRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187393 | |
Record name | Phenethyl alcohol, m-chloro-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33709-41-0 | |
Record name | Phenethyl alcohol, m-chloro-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033709410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethyl alcohol, m-chloro-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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